Methoxypiperamide Hydrochloride, a chemical compound identified as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone hydrochloride, is categorized as a new psychoactive substance. It has garnered attention due to its structural similarities to other psychoactive agents and its potential applications in both research and therapeutic settings. The compound is synthesized primarily through the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine, reflecting its classification as an amide derivative.
Methoxypiperamide Hydrochloride is classified under the category of synthetic cathinones, which are a subset of new psychoactive substances. These substances mimic the effects of traditional stimulants such as amphetamines and cocaine. The compound's synthesis and characterization have been documented in various studies, highlighting its relevance in medicinal chemistry and forensic toxicology .
The synthesis of Methoxypiperamide Hydrochloride involves several key steps:
The molecular structure of Methoxypiperamide Hydrochloride can be represented as follows:
Methoxypiperamide Hydrochloride can undergo various chemical reactions typical for amides, including:
The mechanism of action for Methoxypiperamide Hydrochloride primarily involves its interaction with monoamine neurotransmitter systems. It is believed to act as a serotonin and norepinephrine reuptake inhibitor, similar to other psychoactive substances. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects such as enhanced mood, increased energy, and euphoria .
Methoxypiperamide Hydrochloride has potential applications in various fields:
Methoxypiperamide (MeOP), chemically designated as (4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, emerged as a designer drug in the early 2010s. It belongs to the piperazine class of synthetic compounds, intentionally designed as a structural analog of methylbenzylpiperazine (MBZP) through the addition of a 4-methoxy-α-keto group [4]. This modification aimed to mimic the psychoactive effects of regulated stimulants while circumventing existing drug laws. According to synthesis studies, Methoxypiperamide was first identified in 2013 as an online "research chemical," produced via the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine [3]. Its initial detection coincided with broader trends in NPS proliferation, where clandestine laboratories exploited regulatory gaps to market untested compounds. Vermont’s 2016 classification of Methoxypiperamide as a controlled hallucinogen underscores its rapid integration into the illicit drug landscape .
Online platforms revolutionized the distribution of Methoxypiperamide Hydrochloride, leveraging discreet terminology like "MeOP," "MEXP," or "research chemicals" to market it globally. Vendors promoted the compound as a "legal high" alternative to controlled stimulants, emphasizing its structural novelty and purported legality [9]. Cryptomarkets and surface-web vendors facilitated transactions, often shipping the compound as powders or solutions labeled "not for human consumption" to evade regulatory scrutiny. A 2014 study noted its availability alongside other NPS like nitracaine and mephtetramine, with prices ranging from \$20–\$50 per gram [3]. The compound’s hydrochloride salt form enhanced stability for international shipping, as evidenced by commercial listings for 1.0 mg/mL methanol solutions sold as analytical reference standards [2]. This digital marketplace enabled rapid user access despite mounting health warnings, with vendors frequently relocating domains to avoid law enforcement.
Table 1: Analysis of Methoxypiperamide in Online Vendor Listings (2013–2015)
Attribute | Detail | Source/Evidence |
---|---|---|
Common Aliases | MeOP, MEXP | [4] |
Product Forms | Powder, methanol solutions | [2] [9] |
Marketing Claims | "Legal euphoric stimulant," "Research chemical" | [3] [9] |
Pricing (2014) | \$20–\$50/g | [3] |
Evasion Tactics | "Not for human consumption" disclaimers | [2] [9] |
Methoxypiperamide’s detection in forensic samples illustrates the challenges of NPS monitoring. Initial identifications relied on advanced mass spectrometry techniques, including gas chromatography-electron impact mass spectrometry (GC-EIMS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) [3]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) flagged it in 2013–2014 through early-warning systems, though it remained less prevalent than synthetic cathinones or cannabinoids [5]. By 2015, targeted metabolism studies identified in vitro metabolites like O-desmethylmethoxypiperamide using human liver microsomes, enabling toxicology labs to screen for urinary biomarkers [3]. Legislative responses varied: Hungary and Vermont imposed controls by 2015–2016 [4], but limited forensic reports suggest sporadic seizures. For example, EU data from 2015–2022 recorded fewer than 50 cases, contrasting with >10,000 for fentanyl analogs [5] [8]. This disparity highlights structural diversity as an evasion tool, with minor modifications yielding new, undetectable analogs.
Table 2: Global Forensic Prevalence and Regulatory Status of Methoxypiperamide
Region/Country | First Detection | Regulatory Status (2025) | Forensic Cases (2015–2022) |
---|---|---|---|
European Union | 2013 | Monitoring via EMCDDA EWS | <50 cases |
United States | 2014 | Schedule I (Vermont only) | Isolated cases |
Hungary | 2015 | Controlled under Act CCIV | 5–10 cases |
Global (UNODC) | Not reported | Non-scheduled in 134 countries | Insufficient data |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7